6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione belongs to the class of quinoxalinediones. These compounds are known for their biological activity, particularly as antagonists of the glycine modulatory site on the NMDA receptor. [, ] This specific compound has been investigated for its potential therapeutic applications in neurology. []
6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist at the glycine site of the NMDA receptor. [] NMDA receptors are glutamate receptors involved in excitatory neurotransmission. By binding to the glycine site, this compound prevents glycine from binding and activating the receptor, thereby inhibiting NMDA receptor function. [] This mechanism of action makes it a subject of interest for research in neurological disorders.
The primary application of 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione in scientific research is as a pharmacological tool for investigating NMDA receptor function. [] Its ability to selectively antagonize the glycine site of NMDA receptors makes it valuable for studying the role of these receptors in various neurological processes and disorders, such as epilepsy, pain, and neurodegenerative diseases. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2